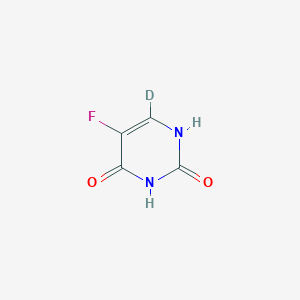
5-Fluorouracil-6-d1
Overview
Description
. This compound is characterized by a pyrimidine ring substituted with a fluorine atom and two carbonyl groups. It is a potent antineoplastic agent used in clinical settings. The incorporation of deuterium enhances its stability and modifies its pharmacokinetic properties.
Mechanism of Action
Target of Action
5-Fluorouracil-6-d1, also known as 5-Fluorouracil-d1, primarily targets thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .
Mode of Action
5-Fluorouracil-d1 acts as a pyrimidine analog . It interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by TS . The fluorouracil metabolite fluorodeoxyuridine monophosphate (FdUMP) competes with uracil to bind with TS . This results in decreased thymidine production, thereby inhibiting DNA synthesis and repair .
Biochemical Pathways
The main mechanism of 5-Fluorouracil activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .
Pharmacokinetics
5-Fluorouracil is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution of the drug and rapid elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of 5-Fluorouracil in the liver .
Result of Action
The action of 5-Fluorouracil-d1 results in decreased DNA synthesis and repair, and ultimately decreased cell proliferation . This action causes cell cycle arrest and, in many instances, induces apoptosis . It is used in the treatment of various types of cancer, including colorectal, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid .
Action Environment
The efficacy and toxicity of 5-Fluorouracil can be influenced by various factors. Studies have shown that only 20%–30% of patients treated with a 5-Fluorouracil–based regimen have 5-Fluorouracil levels that are in the appropriate therapeutic range . Approximately 40%–60% of patients are underdosed and 10%–20% of patients are overdosed . Therefore, pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-Fluorouracil treatment .
Biochemical Analysis
Biochemical Properties
5-Fluorouracil-6-d1 plays a crucial role in biochemical reactions . It is a classical anti-metabolic drug with broad-spectrum antitumor effects . It inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA . This interaction disrupts the normal function of these macromolecules, leading to cytotoxicity and cell death .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound . It influences cell function by inducing apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce morphological changes in cells and alter the levels of reproductive endocrine hormones .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into RNA and DNA, inhibiting their normal function . It also inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA . This results in severe disruption of DNA synthesis and repair, leading to lethal DNA damage .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to change . It has been associated with clinically significant pharmacokinetic variability . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of this compound treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this drug have been associated with severe side effects, including reproductive toxicity . Some studies suggested that the toxicity of this compound on reproduction is reversible .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interferes with nucleoside metabolism, leading to cytotoxicity and cell death . It also affects the pyrimidine metabolism, indicating that uracil metabolism is a potential target for antimetabolite chemotherapy .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It enters cells through facilitated transport, active transport, passive diffusion, and endocytosis . The binding of this compound to plasma proteins is about 10% .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it can incorporate into DNA and RNA, thereby exerting its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione typically involves the deuteration of 5-fluorouracil. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. The use of continuous flow reactors and advanced deuteration techniques ensures high yield and purity of the final product . The process is optimized to minimize the use of expensive deuterated reagents and to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 6-Deuterio-5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted pyrimidine derivatives with diverse biological activities.
Scientific Research Applications
6-Deuterio-5-fluoro-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and reaction kinetics.
Biology: Employed in studies involving DNA and RNA synthesis and repair mechanisms.
Medicine: Utilized as an antineoplastic agent in cancer therapy, particularly in the treatment of colorectal and breast cancers.
Industry: Applied in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
5-Fluorouracil: The parent compound, widely used in cancer therapy.
5-Fluorouridine: A nucleoside analog with similar antineoplastic properties.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Novel compounds with potential PARP-1 inhibitory activity.
Uniqueness: 6-Deuterio-5-fluoro-1H-pyrimidine-2,4-dione stands out due to its enhanced stability and modified pharmacokinetic properties resulting from deuterium incorporation. This modification allows for more precise dosing and reduced toxicity compared to its non-deuterated counterparts.
Properties
IUPAC Name |
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575933 | |
| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90344-84-6 | |
| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of TPF induction chemotherapy in treating locally advanced oral squamous cell carcinoma (OSCC)?
A1: Research suggests that while TPF (docetaxel, cisplatin, and 5-fluorouracil) induction chemotherapy did not significantly improve long-term overall survival compared to upfront surgery in patients with stage III and IVA OSCC [], a favorable pathologic response after induction chemotherapy could be a potential prognostic factor []. More research is needed to fully understand the benefits and limitations of TPF induction chemotherapy in this context.
Q2: What is the Folfox regimen and has it shown efficacy in treating metastatic renal cell carcinoma?
A3: The Folfox regimen combines oxaliplatin, 5-fluorouracil, and folinic acid. In a pilot study involving patients with metastatic renal cell carcinoma previously treated with immunotherapy, the Folfox regimen did not demonstrate significant efficacy. No objective responses were observed, though two patients experienced stable disease []. Further research is needed to explore its potential in different clinical settings.
Q3: What is the efficacy and safety profile of paclitaxel liposome combined with 5-fluorouracil and cisplatin in treating advanced esophageal cancer?
A4: A clinical study showed that this chemotherapy regimen, administered as first-line treatment for advanced esophageal cancer, demonstrated good effectiveness and an acceptable safety profile []. The overall response rate was 47%, with a median time to progression of 6 months. The 1-year and 2-year survival rates were 79.6% and 46.9%, respectively []. Adverse reactions primarily involved hematological toxicity and gastrointestinal effects [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

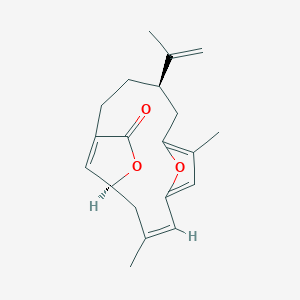
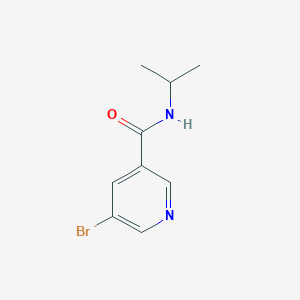
![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
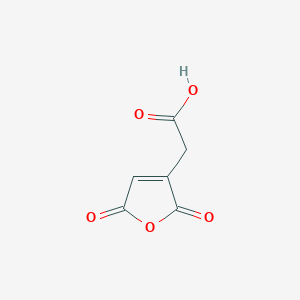
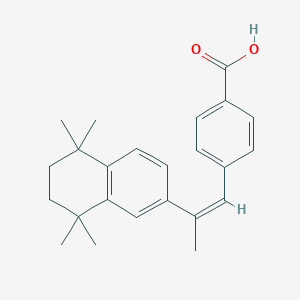

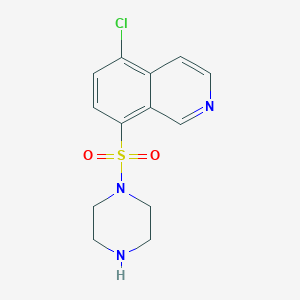
![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)
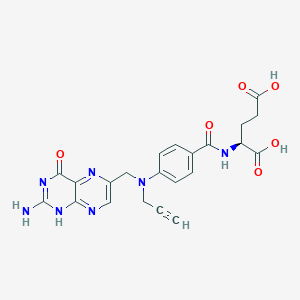

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
